molecular formula C25H21ClFN5O2S B2795864 5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 898429-32-8

5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2795864
CAS No.: 898429-32-8
M. Wt: 509.98
InChI Key: UCKROCIVKSAIIF-UHFFFAOYSA-N
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Description

The compound 5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a triazolo-thiazole core fused with a furan ring and substituted with a 4-chlorophenyl group and a 4-(2-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKROCIVKSAIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-yl group: This step may involve coupling reactions using reagents like furan-2-boronic acid.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperazine moieties.

    Reduction: Reduction reactions can occur at the chlorophenyl and fluorophenyl groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through in vitro and in vivo studies.

Industry

In the industrial sector, the compound may find applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isostructural Analogs

Compounds 4 and 5 from and serve as key structural analogs. These isostructural derivatives differ only in halogen substituents (Cl in 4, F in 5) on the 4-aryl group. Both crystallize in triclinic systems (space group P-1) with two independent molecules per asymmetric unit.

Table 1: Structural and Crystallographic Comparison of Halogenated Analogs

Compound Substituent (X) Crystal System Packing Features Reference
4 Cl Triclinic (P-1) Adjusted for Cl steric bulk
5 F Triclinic (P-1) Compact packing due to smaller F
Aryl Substituent Variations in Piperazine-Methyl Derivatives

describes 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol, which replaces the 4-chlorophenyl group with a 4-methylphenyl moiety. The 2-fluorophenyl-piperazine moiety is retained, suggesting preserved piperazine-mediated receptor interactions (e.g., dopamine or serotonin receptors) .

Table 2: Impact of Aryl Substituents on Physicochemical Properties

Compound Phenyl Substituent logP (Predicted) Bioactivity Inference Reference
Target Compound 4-Cl ~3.8 Enhanced halogen bonding
Compound 4-CH₃ ~4.2 Higher lipophilicity
Heterocyclic Core Modifications: Triazolo-Thiadiazoles

highlights 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles , which replace the triazolo-thiazole core with a triazolo-thiadiazole system. These compounds exhibit antifungal activity via molecular docking against 14-α-demethylase (PDB: 3LD6). While the target compound’s core differs, its triazole moiety may similarly engage in hydrogen bonding with biological targets .

Table 3: Functional Comparison of Heterocyclic Cores

Compound Type Core Structure Notable Bioactivity Reference
Target Compound Triazolo-thiazole Inferred receptor modulation
Compounds Triazolo-thiadiazole Antifungal (14-α-demethylase)

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